
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone, also known as CTMP, is a synthetic compound with potential therapeutic applications. It belongs to the class of pyrrolidinyl cathinones, which are structurally similar to amphetamines and cathinones. CTMP has gained attention in the scientific community due to its potential use as a cognitive enhancer and as a research tool for studying the central nervous system.
作用機序
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone acts as a dopamine and norepinephrine reuptake inhibitor, similar to other stimulants such as amphetamines and cocaine. It increases the levels of dopamine and norepinephrine in the brain, leading to increased alertness, focus, and energy. This compound also affects the levels of other neurotransmitters such as serotonin and acetylcholine, although the exact mechanism of action is not fully understood.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and reduce fatigue in animal studies. It has also been shown to increase heart rate and blood pressure, similar to other stimulants. This compound has been found to have a longer half-life than other stimulants, which may contribute to its potential as a cognitive enhancer.
実験室実験の利点と制限
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has several advantages as a research tool, including its relatively simple synthesis, high potency, and selectivity for dopamine and norepinephrine transporters. However, its potential for abuse and lack of human studies limit its usefulness in clinical research. This compound also has potential side effects such as anxiety, insomnia, and cardiovascular effects, which must be taken into consideration when using it in laboratory experiments.
将来の方向性
Further research is needed to determine the efficacy and safety of Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone as a cognitive enhancer and potential treatment for ADHD and narcolepsy. Studies in humans are necessary to determine the appropriate dosage and potential side effects. This compound may also have potential applications in the treatment of other neurological disorders such as Parkinson's disease and depression. Additionally, further research is needed to fully understand the mechanism of action and potential long-term effects of this compound on the central nervous system.
合成法
The synthesis of Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone involves the reaction of cyclopentanone with thiophene-3-carboxylic acid, followed by a reductive amination reaction with methylamine. The resulting compound is then purified through crystallization or chromatography. The synthesis of this compound is relatively simple and can be performed using standard laboratory equipment.
科学的研究の応用
Cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone has been studied for its potential use as a cognitive enhancer, particularly in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. It has also been used as a research tool for studying the central nervous system, particularly in the areas of dopamine and norepinephrine transporters. This compound has shown promising results in animal studies, but further research is needed to determine its efficacy and safety in humans.
特性
IUPAC Name |
cyclopentyl-(2-thiophen-3-ylpyrrolidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NOS/c16-14(11-4-1-2-5-11)15-8-3-6-13(15)12-7-9-17-10-12/h7,9-11,13H,1-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVORKVPDWRWMEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCCC2C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-ethyl-N-[(2-methylphenyl)methyl]methanesulfonamide](/img/structure/B7558740.png)
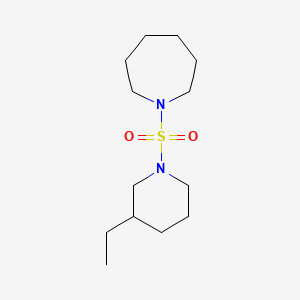
![N-[1-(3-fluoro-4-methoxyphenyl)ethyl]-1-[3-(trifluoromethyl)pyridin-2-yl]piperidine-3-carboxamide](/img/structure/B7558754.png)
![1-(4-imidazol-1-ylphenyl)-N-[[4-(pyridin-4-ylmethoxy)phenyl]methyl]ethanamine](/img/structure/B7558767.png)


![N-[(3-methoxyphenyl)methyl]-2-methylmorpholine-4-carboxamide](/img/structure/B7558787.png)
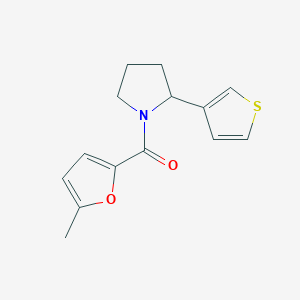
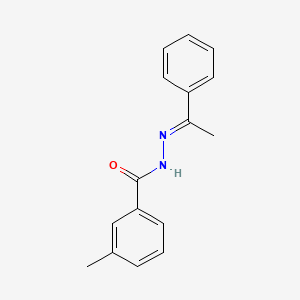
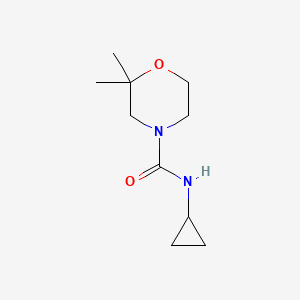
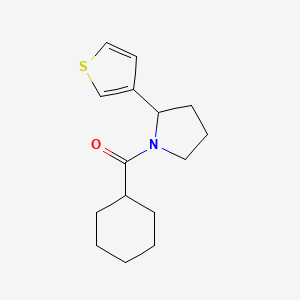

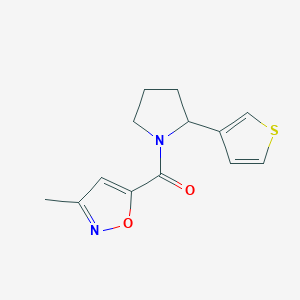
![6-(dimethylamino)-N-[1-(5-methylfuran-2-yl)ethyl]pyridine-3-carboxamide](/img/structure/B7558832.png)